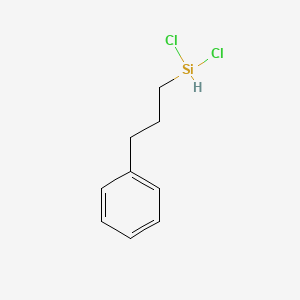
Dimethoxymethyl(propyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethoxymethyl(propyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, a propyl group, and two methoxy groups. This compound is of significant interest due to its versatile applications in various fields, including material science, polymer chemistry, and surface modification.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethoxymethyl(propyl)silane can be synthesized through several methods. One common approach involves the reaction of propylmagnesium bromide with dimethoxymethylchlorosilane under controlled conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{Si(OCH}_3\text{)}_2\text{Cl} + \text{C}_3\text{H}_7\text{MgBr} \rightarrow \text{CH}_3\text{Si(OCH}_3\text{)}_2\text{C}_3\text{H}_7 + \text{MgBrCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the direct reaction of methanol with methyl(propyl)silane in the presence of a catalyst. This method is favored for its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethoxymethyl(propyl)silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the methoxy groups are hydrolyzed to form silanols. [ \text{CH}_3\text{Si(OCH}_3\text{)}_2\text{C}_3\text{H}_7 + 2\text{H}_2\text{O} \rightarrow \text{CH}_3\text{Si(OH)}_2\text{C}_3\text{H}_7 + 2\text{CH}_3\text{OH} ]
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds. [ 2\text{CH}_3\text{Si(OH)}_2\text{C}_3\text{H}_7 \rightarrow \text{CH}_3\text{Si(OSi(OH)}_2\text{C}_3\text{H}_7 + \text{H}_2\text{O} ]
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts to promote the formation of siloxane bonds.
Major Products:
Hydrolysis: Silanols and methanol.
Condensation: Siloxanes and water.
Wissenschaftliche Forschungsanwendungen
Dimethoxymethyl(propyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of surfaces for biological assays and as a coupling agent in the immobilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.
Industry: Utilized in the production of adhesives, sealants, and coatings due to its ability to enhance adhesion and durability.
Wirkmechanismus
Dimethoxymethyl(propyl)silane can be compared with other similar compounds such as:
- Dimethoxymethyl(ethyl)silane
- Dimethoxymethyl(isopropyl)silane
- Trimethoxymethylsilane
Uniqueness: this compound is unique due to its specific combination of a propyl group and two methoxy groups, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring strong adhesion and durability.
Vergleich Mit ähnlichen Verbindungen
- Dimethoxymethyl(ethyl)silane: Similar structure but with an ethyl group instead of a propyl group.
- Dimethoxymethyl(isopropyl)silane: Contains an isopropyl group, offering different steric properties.
- Trimethoxymethylsilane: Contains three methoxy groups, leading to higher reactivity in hydrolysis and condensation reactions.
Eigenschaften
IUPAC Name |
dimethoxymethyl(propyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O2Si/c1-4-5-9-6(7-2)8-3/h6H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUINFYCIIMWIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[SiH2]C(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(+)-N,N-Bis[(1S)-1-phenylethyl]-dinaphtho[2,1-D](/img/structure/B8083255.png)

![(2Z,4R)-4-[(E)-3-hydroxyoct-1-enyl]-2-pentylidene-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-ol](/img/structure/B8083263.png)




![(3R,3aS,6R,6aS)-6-[(4-methylbenzenesulfonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl 4-methylbenzene-1-sulfonate](/img/structure/B8083286.png)
![7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8083288.png)


![sodium;2-[(E)-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-[3-[[bis(carboxymethyl)amino]methyl]-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate](/img/structure/B8083311.png)

